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Compound of Interest

Compound Name: Bevasiranib

Cat. No.: B15582105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bevasiranib and Lucentis as investigated in the

COBALT (Combination of Bevasiranib and Lucentis® Therapies) study for the treatment of

neovascular (wet) age-related macular degeneration (AMD). The COBALT trial was a pivotal

Phase 3 clinical study designed to evaluate a combination therapy regimen, aiming to reduce

the treatment burden associated with frequent intravitreal injections. However, the study was

terminated prematurely, limiting the availability of comprehensive efficacy and safety data. This

document summarizes the available information, including the mechanisms of action,

experimental protocols, and preliminary findings.

Executive Summary
The COBALT study investigated a sequential treatment regimen where patients with wet AMD

initially received Lucentis (ranibizumab), a monoclonal antibody fragment that neutralizes

vascular endothelial growth factor A (VEGF-A), followed by maintenance therapy with

Bevasiranib. Bevasiranib is a small interfering RNA (siRNA) designed to suppress the

production of VEGF. The rationale was that after Lucentis rapidly reduces existing VEGF levels,

Bevasiranib could provide a longer-lasting effect by inhibiting ongoing VEGF synthesis,

potentially reducing the frequency of injections.

Preliminary results from the COBALT and the related CARBON studies suggested a potential

benefit for the combination therapy. It was reported that over 30% of patients receiving the

combination of Lucentis and Bevasiranib achieved a gain of at least three more lines of visual
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acuity compared to those on Lucentis monotherapy[1]. Despite these promising early signals,

the Independent Data Monitoring Committee (IDMC) recommended the termination of the

COBALT trial, concluding that it was unlikely to meet its primary endpoint as structured. No

systemic safety issues were identified with Bevasiranib, and local ocular safety was generally

unremarkable.

Drug Profiles and Mechanisms of Action
A key distinction between Bevasiranib and Lucentis lies in their mechanisms of action at the

cellular and molecular level. Lucentis acts extracellularly by binding to and neutralizing existing

VEGF-A protein, while Bevasiranib acts intracellularly to prevent the synthesis of new VEGF

protein.

Feature Bevasiranib Lucentis (Ranibizumab)

Drug Class Small interfering RNA (siRNA)
Recombinant humanized

monoclonal antibody fragment

Target VEGF-A mRNA
Vascular Endothelial Growth

Factor A (VEGF-A) protein

Mechanism of Action

Enters retinal cells and utilizes

the RNA interference (RNAi)

pathway to cleave and

degrade VEGF-A mRNA, thus

inhibiting the synthesis of new

VEGF protein.

Binds with high affinity to

isoforms of VEGF-A,

preventing them from binding

to their receptors (VEGFR-1

and VEGFR-2) on the surface

of endothelial cells.

Site of Action Intracellular Extracellular

Below are diagrams illustrating the distinct signaling pathways targeted by each drug.
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Figure 1. Bevasiranib Mechanism of Action.
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Figure 2. Lucentis Mechanism of Action.

The COBALT Study: Experimental Protocol
The COBALT trial was a Phase 3, multicenter, randomized, double-masked, parallel-

assignment study with a planned duration of two years.

Objective: To compare the safety and efficacy of Bevasiranib as a maintenance therapy

following initial treatment with Lucentis, versus Lucentis monotherapy, in patients with wet

AMD.

Patient Population: The study enrolled patients aged 50 years and older with a diagnosis of

predominantly classic, minimally classic, or occult with no classic choroidal neovascularization

secondary to AMD. The best-corrected visual acuity in the study eye had to be between 20/40

and 20/320 Snellen equivalent.

Treatment Arms: Participants were randomized into three treatment groups:
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Lucentis Monotherapy: Intravitreal injections of Lucentis (0.5 mg) every 4 weeks.

Combination Therapy (8-week interval): Three initial monthly injections of Lucentis, followed

by intravitreal injections of Bevasiranib every 8 weeks.

Combination Therapy (12-week interval): Three initial monthly injections of Lucentis, followed

by intravitreal injections of Bevasiranib every 12 weeks.

Primary Endpoint: The primary efficacy outcome was the proportion of patients who avoided a

loss of 15 or more letters (equivalent to 3 lines) in best-corrected visual acuity from baseline at

week 60.

The experimental workflow for the COBALT study is depicted in the following diagram:
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Figure 3. COBALT Study Experimental Workflow.
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Quantitative Data Summary
Due to the early termination of the COBALT study, a complete dataset for the primary and

secondary endpoints was not generated, and detailed results have not been publicly released.

The following table summarizes the limited available information on treatment efficacy.

Outcome Measure Lucentis Monotherapy
Bevasiranib + Lucentis
Combination

Proportion of patients gaining ≥

3 lines of visual acuity
Data not available

Preliminary data suggested

that over 30% more patients

on combination therapy

achieved this outcome

compared to monotherapy.[1]

Safety Established safety profile

No new systemic safety

signals were identified. Local

ocular safety was reported as

"generally unremarkable."

Conclusion
The COBALT study was a pioneering effort to evaluate a gene-silencing therapy in combination

with an established anti-VEGF agent for the treatment of wet AMD. The underlying hypothesis

of reducing treatment frequency by employing a long-acting inhibitor of VEGF synthesis was

scientifically sound. While the premature termination of the trial prevents definitive conclusions

about the efficacy and safety of Bevasiranib in this regimen, the preliminary data hinted at a

potential synergistic effect when combined with Lucentis.

For drug development professionals, the COBALT study underscores the challenges of late-

stage clinical trials for novel therapeutic modalities. The lack of publicly available detailed

results makes a full comparative analysis difficult. However, the experience from this study can

inform the design of future trials investigating combination therapies and long-acting drug

delivery systems in ophthalmology. The distinct mechanisms of action of Bevasiranib and

Lucentis continue to represent important and viable strategies for the management of

neovascular diseases of the eye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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